Bradykinin acetate salt is a synthetic form of bradykinin, a naturally occurring peptide belonging to the kinin group. Kinins are potent vasoactive peptides that play a crucial role in various physiological processes, including inflammation, blood pressure regulation, and pain sensation. Bradykinin is a nonapeptide formed through the enzymatic cleavage of high-molecular-weight kininogen by kallikrein enzymes. [] Bradykinin acts primarily through the activation of two G protein-coupled receptors, the bradykinin B1 receptor (B1R) and the bradykinin B2 receptor (B2R). [, ]
Investigating the physiological and pathological roles of the kallikrein-kinin system: This includes studying its involvement in blood pressure regulation, inflammation, pain perception, and various cardiovascular and renal diseases. [, , , , , ]
Developing and evaluating novel therapeutic interventions: This involves exploring the potential of bradykinin receptor agonists and antagonists as therapeutic agents for hypertension, pain, inflammation, and other conditions. [, , , ]
Synthesis Analysis
Solid-phase peptide synthesis: This widely used method involves attaching the C-terminal amino acid of bradykinin to an insoluble solid support, followed by sequential addition of protected amino acids in a stepwise manner. The completed peptide is then cleaved from the solid support and purified. []
Solution-phase peptide synthesis: This method involves the synthesis of peptide fragments in solution, followed by their coupling to form the full-length peptide. Solution-phase synthesis offers greater flexibility in terms of scale and choice of protecting groups. []
Molecular Structure Analysis
Hydrolysis: Bradykinin is rapidly degraded in vivo by enzymes like angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and carboxypeptidases. These enzymes cleave bradykinin at specific peptide bonds, leading to its inactivation. [, , ]
Oxidation: The presence of methionine and phenylalanine residues makes bradykinin susceptible to oxidation. Oxidation can lead to the formation of modified bradykinin forms with altered biological activities. []
Complexation: Bradykinin can interact with metal ions, forming complexes that might influence its biological activity. []
Mechanism of Action
Bradykinin B2 receptor (B2R): The B2R is constitutively expressed in various tissues and is the primary receptor mediating the physiological effects of bradykinin. [, ] Activation of B2R leads to the activation of various intracellular signaling pathways, including:
Phospholipase C (PLC): PLC activation leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. []
Nitric oxide synthase (NOS): NOS activation results in the production of nitric oxide (NO), a potent vasodilator. [, ]
Prostaglandin synthesis: B2R activation stimulates the production of vasodilatory prostaglandins, such as prostacyclin (PGI2). []
Bradykinin B1 receptor (B1R): The B1R is generally expressed at low levels but is upregulated during inflammation and tissue injury. [, ] B1R activation also leads to the activation of PLC, NOS, and prostaglandin synthesis pathways, contributing to the inflammatory response. [, ]
Physical and Chemical Properties Analysis
Bradykinin acetate salt is a white to off-white powder that is soluble in water and other polar solvents. [] Its key physical and chemical properties include:
Molecular weight: Approximately 1240 g/mol (including acetate counterions) []
Isoelectric point (pI): Approximately 12.5 []
Solubility: Soluble in water, dimethyl sulfoxide (DMSO), and methanol. []
Stability: Relatively stable in solid form when stored properly, but susceptible to hydrolysis and oxidation in solution. []
Applications
Cardiovascular Research:
Hypertension: Bradykinin acetate salt is instrumental in investigating the role of the kallikrein-kinin system in regulating blood pressure and exploring the potential of bradykinin receptor modulators as antihypertensive therapies. Studies utilize bradykinin acetate salt to elucidate the interplay between the renin-angiotensin system (RAS) and the kallikrein-kinin system in the development and treatment of hypertension. [, , , , ]
Endothelial Dysfunction: Research employs bradykinin acetate salt to study endothelial function and dysfunction, particularly its role in mediating endothelium-dependent vasodilation. Experiments often involve assessing the vasodilatory responses of isolated blood vessels to bradykinin acetate salt, providing insights into the integrity of the endothelium and the mechanisms underlying endothelial dysfunction in various cardiovascular diseases. [, , ]
Renal Research:
Renal Injury and Fibrosis: Bradykinin acetate salt contributes to research on renal injury and fibrosis by helping elucidate the role of the kallikrein-kinin system in these processes. Studies utilize bradykinin acetate salt to understand its effects on renal hemodynamics, inflammation, and fibrosis. [, , ]
Neuroscience Research:
Pain and Inflammation: Bradykinin acetate salt is a key tool in pain research, particularly in understanding the mechanisms of inflammatory pain. Studies utilize bradykinin acetate salt to induce pain and inflammation in animal models, allowing researchers to investigate the signaling pathways involved and evaluate the efficacy of potential analgesic and anti-inflammatory drugs. [, ]
Neurogenic Hypertension: Bradykinin acetate salt contributes to research on neurogenic hypertension, which involves dysregulation of the autonomic nervous system. Studies investigate the role of central nervous system bradykinin receptors in modulating sympathetic nerve activity and blood pressure regulation, utilizing bradykinin acetate salt to elucidate the underlying mechanisms and explore potential therapeutic targets. [, ]
Relevance: This compound is structurally related to bradykinin, sharing a similar peptide backbone and amino acid sequence. The key structural modifications, including the substitution of specific amino acids (Hyp, Thi, and Dphe), are crucial for its antagonistic properties and are responsible for its ability to bind to bradykinin receptors without activating them. [] Researchers use this antagonist to investigate the specific roles of bradykinin in various physiological and pathological processes, such as blood pressure regulation and renal function. []
SarLys[dPhe8]desArg9-bradykinin (NG29)
Compound Description: This synthetic peptide analog of bradykinin acts as a selective agonist at the bradykinin B1 receptor (B1R). It mimics the actions of bradykinin specifically at the B1R subtype, triggering downstream signaling pathways associated with this receptor. NG29 is being investigated for its potential therapeutic utility in various conditions, including neurological disorders, ischemic cardiovascular diseases, and brain cancer. []
Relevance: NG29 shares a similar peptide backbone and amino acid sequence with bradykinin acetate salt, indicating a clear structural relationship. The modifications in NG29, including the addition of Sar (sarcosine) and Lys (lysine) residues, and the replacement of specific amino acids with dPhe (D-phenylalanine), are crucial for its selectivity toward the B1R and distinguish its pharmacological profile from that of bradykinin, which primarily targets the B2 receptor. [] This selectivity allows researchers to study the specific roles of the B1 receptor, which is often upregulated in pathological conditions, and to explore potential therapeutic interventions targeting this receptor subtype.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bradykinin (BK) BK is an inflammatory peptide. The peptide causes arterioles dilation (enlarge) by its release of prostacyclin, the endothelium-derived hyperpolarizing factor. It causes veins to shrink through prostaglandin F2, leading to capillary bed leakage because of the elevated pressure inside the capillaries. Bradykinin is an active physiologically and pharmacologically chemical peptide belonging to the kinin class of proteins. It is composed of nine amino acids. It is an endogenous agonist of the bradykinin receptor, which exhibits selectivity for B2 receptors over B1 ones—proinflammatory peptide.
It's a class of drugs known as angiotensin-converting enzyme inhibitors (ACE inhibitors) that boost the levels of Bradykinin by blocking its degradation, thereby increasing its blood pressure-lowering impact. ACE inhibitors can be FDA approved for the treatment of heart failure and hypertension.
Metabolism of Bradykinin
The kinin-kallikrein system makes Bradykinin by proteolytic cleavage of its kininogen precursor, high-molecular-weight kininogen (HMWK or HK), by the enzyme kallikrein. Plasmin, a fibrinolytic enzyme, can generate Bradykinin after HMWK cleavage.
The biochemical function of Bradykinin
Bradykinin is a potent endothelium-dependent vasodilator and a mild diuretic, which may cause a lowering in blood pressure. It also triggers the contraction of smooth muscles that are not vascular, the gut and bronchus, increasing vascular permeability, and plays a part in the underlying mechanism for pain.
In the case of inflammation, it's released from basophils and mast cells in response to tissue damage. Specifically, when it comes to pain sensation, Bradykinin was demonstrated to increase the sensitivity of TRPV1 receptors, which in turn reduces the temperature that they trigger, thereby creating allodynia.
Bradykinin is also thought to cause dry cough in some patients on widely prescribed angiotensin-converting enzyme (ACE) inhibitor drugs.
In severe cases, the elevation of Bradykinin may result in angioedema, a medical emergency. Overactivation of Bradykinin is thought to play a role in a rare disease called hereditary angioedema.
The uses of Bradykinin
Bradykinin inhibitors (antagonists) are being researched as possible therapies for angioedema caused by hereditary causes. Icatibant is one inhibitor. Other bradykinin inhibitors are also available. It is well-known from animal studies bromelain, a chemical taken from the stems and leaves of the pineapple plant, reduces swelling due to trauma caused by its release of Bradykinin in bloodstreams and tissues. Other substances that function as bradykinin inhibitors include polyphenols and aloe, compounds in green and red wine tea.
The story of Bradykinin
Bradykinin came to light in 1948 when three Brazilian pharmacists and physiologists worked within the Biological Institute in Sao Paulo, Brazil, led by Dr Mauricio Rocha e Silva. Together with their colleagues Wilson Teixeira Beraldo and Gastao Rosenfeld, they observed the potent hypotensive effects of bradykinin animal preparations. Bradykinin was found inside the animal blood plasma following an injection of snake venom from the Bothrops Jararaca (Brazilian snake known as the lancehead) collected from Rosenfeld of The Butantan Institute. This discovery is part of the ongoing research into circulatory shock and proteolytic enzymes associated with the poisonology of snake bites which Rocha Silva initiated in 1939. Bradykinin was designed to establish an autopharmacological concept that was not previously known, i.e., a substance released into the body via an enzyme modification derived from chemically active precursors. In the words of B.J. Hagwood, Rocha e Silva's biographer, "The discovery of bradykinin has resulted in a better understanding of a variety of physical and pathological conditions, including circulatory shock due to poisons and toxins."
Argipressin is a peptide hormone with vasoconstrictive and antidiuretic activities that binds to the vascular arginine vasopressin receptor, V1, with Kd values of 1.31 and 1.44 nM in A7r5 rat aortic smooth muscle cells and neonatal rat cardiomyocytes, respectively. It also stimulates the intracellular release of calcium in A7r5 cells (EC50 = 5 nM). In rat models, argipressin induces hypertension and tachycardia when injected into the lateral septal nuclei at a dose of 100-400 ng and increases heart rate and mean arterial pressure (MAP) when injected into the medial amygdaloid body at a dose of 150-600 ng.
Thymalfasin is a polypeptide. Thymalfasin is a synthetic analogue of thymosin-alpha-1, a 28-amino acid protein derived from the precursor protein prothymosin-alpha. Exhibiting a variety of immunoregulating properties, thymosin-alpha-1 induces differentiation of murine T-cell precursors and human thymocytes and the terminal differentiation of functionally immature cord blood lymphocytes and induces production of IL-2, high affinity IL-2 receptors, and B-cell growth factors by peripheral blood mononuclear cells. T-helper and cytotoxic/suppressor T-cell populations are targets of thymosin activity. Thymosin-alpha-1 has been shown to increase the efficiency of antigen presentation by macrophages and to be an endogenous modulator of alpha-thrombin activity. (NCI04) A thymus hormone polypeptide found in thymosin fraction 5 (a crude thymus gland extract) but now produced by synthesis. It is used alone or with interferon as an immunomodulator for the treatment of CHRONIC HEPATITIS B and HEPATITIS C. Thymalfasin is also used for the treatment of chemotherapy-induced immunosuppression, and to enhance the efficacy of influenza and hepatitis B vaccines in immunocompromised patients.
Icatibant is a medication for the symptomatic treatment of acute attacks of hereditary angioedema (HAE) in adults with C1-esterase-inhibitor deficiency. It is ineffective for angioedema triggered by medication of the ACE inhibitor class.
The biological activity of Icatibant
Icatibant is a peptidomimetic composed of 10 amino acids that act as a selective and specific antagonist of the bradykinin B2 receptors.
Bradykinin is a peptide-based hormonal compound created locally to tissues and often due to trauma. It improves the permeability of vessels and dilates blood vessels. It triggers smooth muscle cells to contract. Bradykinin plays a significant role in the process of regulating pain. Bradykinin that is overextended causes the usual signs of inflammation, including redness, swelling, and discomfort. The activation of bradykininB2 receptors causes these symptoms.
Icatibant is a synthesized peptide antagonist to the B2 receptor of bradykinin that has IC50 and Ki levels that are 1.07 and 0.798 in nM, respectively, in the guinea pig ileal cell membranes. It reduces the bradykinin-induced contractions of isolated guinea-pig ileum and the pulmonary arteries as in the rat uterus (IC50s equal 11 5.4 and 4.9 in nM and 4.9 nM, respectively). In vivo, Icatibant blocks the bronchoconstriction caused by bradykinin in the guinea pig model (ID50s equal 13.4 as well as 31.8 pmol/kg i.v. for the pulmonary resistance and dynamic lung compliance for dynamic lung compliance and pulmonary resistance, respectively). Icatibant (30 ug, i.v.) also decreases the permeability of blood vessels in the footpad and the intestine in animal models of hereditary angioedema. Formulations containing icatibant have been utilized to treat angioedema caused by hereditary factors.
The uses of Icatibant
Icatibant functions as a bradykinin inhibitor, inhibiting the connection of native bradykinin, the receptor for bradykinin B2.
Pharmacological effects of Icatibant
Icatibant Acetate can be described as the salt version of icatibant that is an antagonist to the bradykinin B2 receptor (B2R) and can be utilized for treatments for hereditary angioedema (HAE). After administration, Icatibant targets and binds to the B2R, which prevents bradykinin from binding to B2R. This may prevent bradykinin/B2R-mediated vasodilation, the resulting increase in vascular permeability, and the swelling, inflammation, and pain associated with HAE. This could also reduce or lessen pulmonary edema caused by HAE and may help reduce blood oxygen levels.
Pramlintide is a non-amyloidogenic analog of the antidiabetic peptide hormone amylin that contains proline residues substituted at positions 25, 28, and 29.1 It stimulates cAMP production in HEK293 cells expressing human amylin receptor 1a (AMY1a), AMY2a, and AMY3a (EC50s = 0.35, 22.9, and 0.89 nM, respectively). Pramlintide inhibits human islet amyloid polypeptide fibrilization in a concentration-dependent manner. In vivo, pramlintide (200 pg/kg) reduces brain levels of amyloid-β (1-40) (Aβ40;) and increases spontaneous alternation in the Y-maze in the Tg2576 transgenic mouse model of Alzheimer's disease.